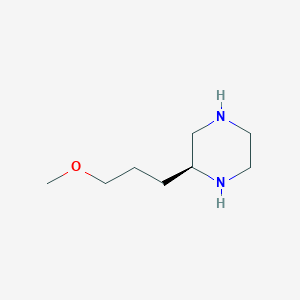

(2S)-2-(3-Methoxypropyl)piperazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H18N2O |

|---|---|

Molecular Weight |

158.24 g/mol |

IUPAC Name |

(2S)-2-(3-methoxypropyl)piperazine |

InChI |

InChI=1S/C8H18N2O/c1-11-6-2-3-8-7-9-4-5-10-8/h8-10H,2-7H2,1H3/t8-/m0/s1 |

InChI Key |

YSFPGOJJWQLEIY-QMMMGPOBSA-N |

Isomeric SMILES |

COCCC[C@H]1CNCCN1 |

Canonical SMILES |

COCCCC1CNCCN1 |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation Studies on 2s 2 3 Methoxypropyl Piperazine Analogs

Mechanistic Investigations using Spectroscopic Techniques (e.g., Infra-Red Spectroscopy)

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation by a sample, an IR spectrum is generated, which provides a unique "molecular fingerprint." In the context of (2S)-2-(3-Methoxypropyl)piperazine analogs, IR spectroscopy is instrumental in confirming the presence of key structural motifs.

The IR spectrum of a piperazine (B1678402) derivative will exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds. For a compound like this compound, one would expect to observe:

N-H Stretching: The piperazine ring contains secondary amine groups, which typically show stretching vibrations in the region of 3350-3250 cm⁻¹. The exact position and shape of this peak can be influenced by hydrogen bonding.

C-H Stretching: Aliphatic C-H stretching vibrations from the propyl chain and the piperazine ring are expected in the 3000-2850 cm⁻¹ region.

C-O Stretching: The ether linkage in the methoxypropyl group will produce a strong C-O stretching band, typically in the range of 1150-1085 cm⁻¹.

C-N Stretching: The stretching vibrations of the C-N bonds within the piperazine ring usually appear in the 1250-1020 cm⁻¹ region.

These characteristic frequencies allow for the rapid confirmation of the compound's synthesis and the integrity of its functional groups. While IR spectroscopy is not inherently chiral, it provides the foundational structural information necessary for more advanced stereochemical analysis.

Table 1: Representative Infrared Spectroscopy Data for a Piperazine Analog

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Secondary Amine (N-H) | Stretching | 3320 |

| Alkane (C-H) | Stretching | 2945, 2860 |

| Ether (C-O-C) | Asymmetric Stretching | 1115 |

| Amine (C-N) | Stretching | 1180 |

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are indispensable for determining the enantiomeric purity and absolute configuration of chiral compounds like this compound. The two primary techniques in this domain are Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD).

ECD spectroscopy measures the difference in absorption of left and right circularly polarized light in the ultraviolet-visible region, corresponding to electronic transitions. The resulting spectrum, with its characteristic positive and negative peaks (Cotton effects), is highly sensitive to the molecule's absolute configuration. For complex molecules, the experimental ECD spectrum is often compared with spectra predicted by quantum mechanical calculations to confidently assign the stereochemistry. nih.gov

VCD, the infrared counterpart to ECD, measures the differential absorption of left and right circularly polarized infrared light. nih.gov This technique provides stereochemical information based on the vibrational transitions of the molecule. Each stereoisomer of a chiral molecule will produce a VCD spectrum that is a mirror image of its enantiomer's spectrum. VCD is particularly powerful as it provides a wealth of information from the numerous vibrational bands in the mid-IR region. A good agreement between the experimental VCD spectrum and the calculated spectrum for a specific enantiomer allows for the unambiguous determination of its absolute configuration. nih.gov

Furthermore, the enantiomeric purity of a sample can be assessed using these techniques, although high-performance liquid chromatography (HPLC) on a chiral stationary phase is a more common and quantitative method for this purpose. google.com In such an HPLC separation, the two enantiomers will exhibit different retention times, allowing for their separation and quantification. For instance, a highly pure sample of this compound would ideally show a single, sharp peak corresponding to the (S)-enantiomer, with the absence of a peak for the (R)-enantiomer.

Table 2: Illustrative Chiroptical Data for a Chiral Piperazine Derivative

| Technique | Parameter | Observed Value | Interpretation |

| Electronic Circular Dichroism (ECD) | Cotton Effect at ~220 nm | Positive | Consistent with (S)-configuration based on theoretical models |

| Vibrational Circular Dichroism (VCD) | Bands in 1500-1000 cm⁻¹ region | Specific pattern of positive and negative signals | Matches the calculated spectrum for the (S)-enantiomer |

| Chiral HPLC | Retention Time | 8.5 min | Elution time for the (S)-enantiomer |

| Enantiomeric Excess | >99% | High enantiomeric purity of the sample |

X-ray Crystallography for Molecular Structure Elucidation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a crystalline compound at the atomic level. This technique involves diffracting X-rays off a single crystal of the substance. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, from which the positions of individual atoms can be determined with high precision.

For an analog of this compound, a successful X-ray crystallographic analysis would provide a wealth of structural information, including:

Absolute Configuration: The analysis can unambiguously determine the (S) or (R) configuration at the chiral center, providing definitive proof of the compound's stereochemistry.

Conformation: It reveals the preferred conformation of the piperazine ring (e.g., chair, boat, or twist-boat) and the orientation of the 3-methoxypropyl substituent. nih.gov

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule are obtained.

Intermolecular Interactions: The crystal packing reveals how the molecules arrange themselves in the solid state, including details of any hydrogen bonding or other intermolecular forces. researchgate.net

This detailed structural information is invaluable for understanding the molecule's physical properties and for rational drug design, where a precise knowledge of the molecule's shape is crucial for its interaction with biological targets.

Table 3: Hypothetical X-ray Crystallographic Data for a this compound Analog

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 8.71 |

| b (Å) | 8.17 |

| c (Å) | 9.01 |

| β (°) | 105.18 |

| Conformation of Piperazine Ring | Chair |

| Orientation of 3-Methoxypropyl Group | Equatorial |

Computational Chemistry and Molecular Modeling Investigations of 2s 2 3 Methoxypropyl Piperazine and Its Derivatives

Quantum Mechanical Studies (e.g., Density Functional Theory) on Electronic Structure and Reactivity

Quantum mechanical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. nih.gov For (2S)-2-(3-Methoxypropyl)piperazine, DFT calculations can provide valuable information about its molecular orbitals, charge distribution, and reactivity descriptors. These calculations are typically performed using a basis set like B3LYP/6-311++G(d,p) to achieve a balance between accuracy and computational cost. nih.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. tandfonline.com

Furthermore, the Molecular Electrostatic Potential (MEP) surface can be calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. scirp.org For this compound, the nitrogen atoms of the piperazine (B1678402) ring are expected to be regions of negative electrostatic potential, making them susceptible to electrophilic attack, while the hydrogen atoms bonded to nitrogen would exhibit positive potential.

Table 1: Calculated Electronic Properties of this compound (Hypothetical Data)

| Property | Value |

| HOMO Energy | -8.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 9.7 eV |

| Dipole Moment | 2.5 D |

| Ionization Potential | 8.5 eV |

| Electron Affinity | 1.2 eV |

This table presents hypothetical data based on typical values for similar piperazine derivatives.

Reactivity descriptors derived from DFT calculations, such as chemical potential (μ), hardness (η), and electrophilicity (ω), can further quantify the reactivity of this compound. nih.gov These parameters are useful for comparing the reactivity of a series of derivatives and understanding their interaction mechanisms.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the exploration of conformational landscapes and the study of ligand-target interactions over time. researchgate.net For a flexible molecule like this compound, MD simulations are essential to understand its preferred conformations in different environments, such as in aqueous solution or within a protein binding pocket.

A conformational analysis of 2-substituted piperazines has shown that the axial conformation is often preferred. nih.gov For this compound, the methoxypropyl side chain can adopt various orientations, and MD simulations can determine the most stable conformers and the energy barriers between them. This information is critical, as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to fit into a receptor's binding site.

When studying ligand-target interactions, MD simulations can reveal the stability of the ligand-protein complex and the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and ionic interactions, that contribute to binding affinity. nih.gov By simulating the complex of this compound with a potential biological target, researchers can observe the dynamic behavior of the ligand in the binding site and identify crucial amino acid residues involved in the interaction.

Table 2: Conformational Analysis of this compound (Hypothetical Data)

| Conformer | Dihedral Angle (C2-C3-O-Cα) | Relative Energy (kcal/mol) | Population (%) |

| Anti | 180° | 0.0 | 65 |

| Gauche (+) | +60° | 1.2 | 15 |

| Gauche (-) | -60° | 1.2 | 15 |

| Eclipsed | 0° | 5.0 | 5 |

This table presents hypothetical data based on general principles of conformational analysis.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to correlate the 3D properties of molecules (steric, electrostatic, hydrophobic fields) with their activity. nih.gov

For a series of derivatives of this compound, a QSAR model could be developed to predict their affinity for a specific receptor. This would involve synthesizing and testing a range of analogs with modifications at various positions, such as on the piperazine ring or the methoxypropyl side chain. The resulting QSAR model can then be used to guide the design of new, more potent compounds.

Pharmacophore modeling is another crucial technique that identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. researchgate.net A pharmacophore model for a set of active piperazine derivatives can be generated and used as a 3D query to screen large chemical databases for novel compounds with the desired activity profile. For this compound and its analogs, a pharmacophore model would likely include features corresponding to the basic nitrogen atoms and the hydrophobic methoxypropyl group. researchgate.net

Table 3: Key Descriptors in a Hypothetical QSAR Model for Piperazine Derivatives

| Descriptor | Type | Contribution to Activity |

| LogP | Hydrophobic | Positive |

| Molecular Weight | Steric | Negative |

| Number of H-bond donors | Electrostatic | Positive |

| Aromatic Ring Count | Structural | Positive |

This table presents a hypothetical QSAR model to illustrate the concept.

Molecular Docking and Binding Affinity Predictions with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. nih.gov This method is widely used to screen virtual libraries of compounds against a protein target and to understand the binding mode of active molecules. For this compound, molecular docking could be employed to investigate its potential interactions with various G-protein coupled receptors (GPCRs), ion channels, or enzymes, which are common targets for piperazine-containing drugs. nih.govnih.gov

The docking process involves generating a multitude of possible conformations of the ligand within the receptor's binding site and scoring them based on a scoring function that estimates the binding affinity. nih.gov The results of a docking study can reveal the most likely binding pose of this compound and highlight key interactions, such as hydrogen bonds between the piperazine nitrogens and polar residues in the receptor, or hydrophobic interactions involving the propyl chain.

Based on the activities of structurally related arylpiperazines, potential biological targets for docking studies could include serotonin (B10506) receptors (e.g., 5-HT1A), dopamine (B1211576) receptors, or adrenergic receptors. nih.govnih.gov The predicted binding affinities from docking can help prioritize compounds for synthesis and biological testing.

Table 4: Hypothetical Molecular Docking Results of this compound against a Serotonin Receptor

| Parameter | Value |

| Docking Score (kcal/mol) | -8.2 |

| Predicted Ki (nM) | 50 |

| Key Interacting Residues | Asp116, Phe343, Trp358 |

| Hydrogen Bonds | 2 (with Asp116) |

| Hydrophobic Interactions | Propyl chain with Phe343, Trp358 |

This table presents hypothetical data to illustrate the output of a molecular docking study.

Biochemical and Molecular Interaction Profiling of 2s 2 3 Methoxypropyl Piperazine Derivatives in Vitro Research

Investigation of Enzyme-Ligand Interactions and Inhibition Mechanisms

The interaction of (2S)-2-(3-Methoxypropyl)piperazine derivatives with various enzymes has been a significant area of investigation. These studies provide insights into how these compounds might modulate biological pathways through enzyme inhibition or activation.

Studies on Lysyl Hydroxylase (LH) Inhibition

Currently, there is a lack of publicly available in vitro research specifically investigating the inhibitory effects of this compound derivatives on lysyl hydroxylase (LH) enzymes. While the inhibition of LH is a subject of interest in various pathological conditions, studies have not yet focused on this particular class of piperazine (B1678402) compounds. nih.govnih.gov The general mechanism of LH inhibition has been explored with other molecules, often involving competition with co-substrates like Fe2+, alpha-ketoglutarate, and ascorbate. nih.gov

Exploration of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Inhibition

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical component in inflammatory signaling pathways, making it an attractive target for anti-inflammatory therapies. While specific studies on this compound derivatives are not detailed in the provided results, the broader class of IRAK4 inhibitors has been extensively studied. These inhibitors are being developed to block the kinase activity of IRAK4, which is essential for its function in the Myddosome complex and subsequent NF-κB activation. The development of potent and selective IRAK4 inhibitors, including degraders like KT-474, highlights the therapeutic potential of targeting this kinase in inflammatory diseases.

Carbonic Anhydrase Activation Mechanisms

In contrast to enzyme inhibition, certain piperazine derivatives have been identified as activators of human carbonic anhydrase (hCA) isoforms. The activation mechanism is believed to involve the participation of the activator in the proton shuttling process, which is a rate-determining step in the catalytic cycle of CAs.

Studies on a variety of piperazine derivatives have demonstrated their ability to activate cytosolic isoforms hCA I, hCA II, and hCA VII, while showing no activity against the membrane-associated hCA IV. ktu.edu.trmdpi.com The activation constants (KA) for these derivatives vary depending on the specific compound and the CA isoform.

Below is a table summarizing the activation constants (KA) of selected piperazine derivatives for different human carbonic anhydrase isoforms.

| Compound | hCA I KA (µM) | hCA II KA (µM) | hCA VII KA (µM) |

| 1-(2-piperidinyl)-piperazine | - | 16.2 | - |

| 2-benzyl-piperazine | - | - | 17.1 |

| 1-(3-benzylpiperazin-1-yl)propan-1-one | 32.6 | - | - |

| Other derivatives | 32.6–131 | 16.2–116 | 17.1–131 |

Data sourced from multiple studies on piperazine derivatives. ktu.edu.trmdpi.com

Modulation of Polyamine Catabolism

There is currently no specific in vitro research available detailing the modulation of polyamine catabolism by this compound derivatives. This area remains to be explored to determine if this class of compounds has any effect on the enzymes involved in the polyamine metabolic pathway.

Receptor Binding Affinity and Selectivity Research

The interaction of this compound derivatives with various neurotransmitter receptors has been a key focus of research, particularly their affinity for serotonin (B10506) receptors.

Serotonin 5-HT1A Receptor Affinity Studies

A significant body of research has been dedicated to characterizing the binding affinity of this compound derivatives for the serotonin 5-HT1A receptor. These studies are fundamental in assessing their potential as modulators of the serotonergic system. Radioligand binding assays are commonly employed to determine the inhibition constant (Ki), which reflects the affinity of the compound for the receptor.

Derivatives of (2-methoxyphenyl)piperazine have shown high affinity for the 5-HT1A receptor. The structure of the derivative, including the nature of the terminal fragment and the length of the alkyl chain, significantly influences this affinity. For instance, a four-carbon chain appears to be optimal when the terminal fragment is a heteroaryl group. nih.gov

The following table presents the 5-HT1A receptor binding affinities (Ki) for a selection of (2-methoxyphenyl)piperazine derivatives.

| Compound | Ki (nM) |

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1]decan-1-amine fumarate | 1.2 |

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.1]decan-1-amine fumarate | 21.3 |

| 5-carboxamidotriptamine (5-CT) (Reference) | 0.5 |

| Various cycloalkyl amide derivatives | 0.12-0.63 |

Data compiled from studies on (2-methoxyphenyl)piperazine derivatives. nih.gov

These studies indicate that specific structural modifications can lead to compounds with high and selective affinity for the 5-HT1A receptor. nih.gov

Compound Names Table

| Abbreviation / Code | Full Chemical Name |

| 5-CT | 5-carboxamidotriptamine |

| KT-474 | A specific IRAK4-selective degrader |

| - | 1-(2-piperidinyl)-piperazine |

| - | 2-benzyl-piperazine |

| - | 1-(3-benzylpiperazin-1-yl)propan-1-one |

| - | N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1]decan-1-amine fumarate |

| - | N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.1]decan-1-amine fumarate |

Protein-Protein Interaction (PPI) Modulation Investigations

S100A2-p53 Protein-Protein Interaction Inhibition

Beyond receptor antagonism, piperazine derivatives are being investigated as modulators of intracellular protein-protein interactions (PPIs), which are critical in various disease states. A significant area of research is the inhibition of the interaction between the S100A2 protein and the tumor suppressor protein, p53.

The S100A2 protein, a member of the S100 calcium-binding protein family, is known to be upregulated in certain cancers, such as pancreatic cancer. nih.govnewcastle.edu.au High levels of S100A2 in the cell nucleus can lead to the inhibition of p53's tumor-suppressing functions through direct binding, which promotes aberrant cell proliferation. nih.govnih.gov Therefore, inhibiting the S100A2-p53 interaction presents a novel therapeutic strategy.

Based on an in silico modeling hypothesis, a lead compound featuring a piperazine structure, (N-(4-((4-(3-(4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)propyl)piperazin-1-yl)sulfonyl)-phenyl)acetamide), was identified as an S100A2-p53 PPI inhibitor. nih.gov This lead compound contains both a piperazine ring and a methoxyphenyl group, making it structurally relevant to the derivatives of this compound. Synthesis and screening of focused libraries based on this lead compound yielded analogues with potent activity. For instance, compound 52 , a derivative with 2-OCH3 and 4-CF3 substitutions on different phenyl rings, demonstrated sub-micromolar GI50 values against a panel of pancreatic cancer cell lines, indicating potent growth inhibition. nih.gov The structure-activity relationship (SAR) data from these studies are consistent with the proposed interaction within the S100A2-p53 binding groove. nih.gov

Mechanistic Biochemical Pathway Analysis and Signal Transduction Interplay

The dual potential of piperazine derivatives to act as both D2 receptor antagonists and PPI inhibitors suggests a complex interplay of signal transduction pathways.

As D2 receptor antagonists, these compounds modulate downstream signaling cascades initiated by dopamine (B1211576). The D2 receptor is coupled to Gi proteins, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). nih.gov By blocking the D2 receptor, an antagonist would prevent this inhibition, thereby influencing cAMP-dependent pathways, such as those involving Protein Kinase A (PKA). Furthermore, D2 receptor signaling can modulate calcium (Ca2+) signaling and the MAP Kinase pathway, and antagonists would interfere with these processes. nih.gov

Concurrently, as inhibitors of the S100A2-p53 interaction, these derivatives can restore the transcriptional activity of the p53 tumor suppressor. nih.gov This releases p53 to regulate the expression of genes involved in cell cycle arrest, apoptosis, and DNA repair. The modulation of p53 activity represents a distinct mechanistic pathway from that of D2 receptor antagonism.

The interplay between these two pathways could be significant. For example, disruptions in dopamine signaling have been linked to cell proliferation and survival in certain contexts, while p53 is a master regulator of these same processes. A compound that simultaneously modulates both pathways could offer a multi-pronged approach to influencing cell fate. The D2-antagonism primarily affects membrane-initiated signaling common in neuronal cells, while the S100A2-p53 inhibition impacts nuclear-level transcriptional regulation, a pathway of high relevance in oncology. nih.govnih.gov

Methodological Considerations and Challenges in 2s 2 3 Methoxypropyl Piperazine Research

Stereochemical Control and Purity Assessment in Asymmetric Synthesis

The synthesis of (2S)-2-(3-methoxypropyl)piperazine in an enantiomerically pure form is a significant challenge. The presence of a stereocenter at the C2 position means that control over the stereochemistry during synthesis is critical to ensure that only the desired (S)-enantiomer is produced. Several asymmetric synthesis strategies can be employed to achieve this, each with its own set of considerations. rsc.org

One common approach involves the use of a chiral pool, starting from readily available, enantiomerically pure precursors such as amino acids. researchgate.net For instance, a chiral α-amino acid can be converted into a chiral 1,2-diamine, which then serves as a key intermediate for constructing the piperazine (B1678402) ring. researchgate.net Another strategy is the use of chiral auxiliaries. researchgate.netnih.gov These are chiral molecules that are temporarily incorporated into the synthetic route to direct the stereochemical outcome of a key reaction, and are subsequently removed.

Catalytic asymmetric synthesis represents a more atom-economical approach. This can involve the enantioselective hydrogenation of a corresponding pyrazine (B50134) precursor using a chiral catalyst, which can yield a range of chiral piperazines with high enantiomeric excess. researchgate.net

Key Asymmetric Synthetic Strategies:

| Strategy | Description | Key Considerations |

|---|---|---|

| Chiral Pool Synthesis | Utilizes naturally occurring chiral molecules (e.g., amino acids) as starting materials. researchgate.net | Availability and cost of the chiral starting material. The synthetic route must preserve the initial stereochemistry. |

| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction. researchgate.netnih.gov | Efficiency of attaching and removing the auxiliary. The diastereoselectivity of the key step. |

| Catalytic Asymmetric Hydrogenation | A prochiral pyrazine is hydrogenated using a chiral metal catalyst (e.g., Iridium or Rhodium-based). researchgate.net | Catalyst efficiency, enantioselectivity, and cost. Optimization of reaction conditions is often required. |

| Stereoselective Alkylation | A chiral base or ligand is used to mediate the alkylation of a piperazinone precursor. researchgate.net | The stereoselectivity is highly dependent on the choice of chiral ligand and reaction conditions. |

Following the synthesis, rigorous purity assessment is essential to confirm the enantiomeric excess (e.e.) of the final product. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the most common and reliable method for separating and quantifying the two enantiomers. Other techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents can also be employed to determine the enantiomeric purity.

Regioselectivity Challenges in Multi-Substituted Piperazine Synthesis

The synthesis of piperazines with multiple substituents, such as a C2-substituted piperazine that also bears substituents on one or both nitrogen atoms, introduces the challenge of regioselectivity. rsc.org This refers to the ability to control the position at which each substituent is introduced onto the piperazine ring. For this compound, this becomes particularly relevant when designing derivatives with specific pharmacological profiles, which often requires N1 and/or N4 functionalization.

The two nitrogen atoms of the piperazine ring have different chemical environments due to the C2 substituent, leading to potential difficulties in selectively functionalizing one over the other. Traditional methods for N-substitution often result in a mixture of products, including N1-substituted, N4-substituted, and N1,N4-disubstituted piperazines, which can be difficult to separate. nih.gov

To overcome these challenges, chemists often employ protecting group strategies. One nitrogen can be selectively protected, allowing the other to be functionalized. The protecting group is then removed to allow for subsequent modification of the first nitrogen if desired. The choice of protecting groups is critical and they must be orthogonal, meaning one can be removed without affecting the other.

Modern catalytic methods are also being developed to address regioselectivity. For example, transition-metal-catalyzed reactions, such as those using iridium or palladium, can offer high levels of regio- and stereochemical control in the synthesis of highly substituted piperazines. nih.govorganic-chemistry.org These methods can enable the direct and selective formation of specific isomers, reducing the need for lengthy protecting group manipulations. nih.gov

| Stepwise N-Functionalization | Can provide good control if the reactivity of the two nitrogens is sufficiently different. | May lead to mixtures if selectivity is not high; purification can be challenging. |

Strategies for Enhancing Molecular Recognition and Target Specificity in Design

The this compound scaffold serves as a starting point for designing molecules with high affinity and specificity for a particular biological target. Enhancing molecular recognition involves strategically modifying the structure to optimize its interactions with the target's binding site.

Computational modeling and structure-based drug design are powerful tools in this process. nih.govnih.gov By analyzing the crystal structure of the target protein, researchers can identify key amino acid residues in the binding pocket. This information can then be used to design derivatives of this compound with substituents that can form favorable interactions, such as hydrogen bonds, ionic bonds, or hydrophobic interactions, with these residues. nih.gov

For example, the methoxy (B1213986) group on the propyl side chain could be modified to act as a hydrogen bond acceptor. The piperazine nitrogens can be protonated at physiological pH, allowing them to form ionic interactions. nih.gov Further substitution on the N1 or N4 positions can introduce larger groups that occupy specific sub-pockets within the binding site, enhancing both affinity and selectivity. nih.gov

Structure-Activity Relationship (SAR) studies are also crucial. nih.gov This involves synthesizing a library of related compounds with systematic variations to the core structure and evaluating their biological activity. By comparing the activity of these compounds, researchers can deduce which structural features are important for binding and which can be modified to improve the desired properties.

Development of High-Throughput Screening Assays for Biochemical Investigations

To explore the biological activity of this compound and its derivatives, high-throughput screening (HTS) assays are indispensable. patsnap.com HTS allows for the rapid testing of thousands of compounds, making it possible to identify "hits"—compounds that exhibit a desired biological effect. patsnap.com The development of robust and reliable HTS assays is a critical step in the drug discovery process.

Biochemical assays are commonly used in HTS and are designed to measure the effect of a compound on a specific biological target, such as an enzyme or a receptor, in a cell-free system. nih.govpatsnap.com These assays offer a controlled environment to study direct molecular interactions.

Common HTS Assay Formats for Piperazine Derivatives:

| Assay Type | Principle | Detection Method | Example Application |

|---|---|---|---|

| Enzyme Inhibition Assay | Measures the ability of a compound to block the activity of a target enzyme. patsnap.com | Fluorescence, Luminescence, Absorbance | Screening for inhibitors of kinases or proteases. nih.gov |

| Radioligand Binding Assay | Quantifies the displacement of a radioactively labeled ligand from a receptor by the test compound. nih.gov | Scintillation Counting | Determining the binding affinity of compounds for G-protein coupled receptors (GPCRs). nih.gov |

| Fluorescence Polarization (FP) | Measures the change in the polarization of fluorescent light when a small fluorescently labeled molecule binds to a larger target protein. | Fluorescence Polarization | Studying protein-protein interactions or ligand-receptor binding. |

| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Measures the transfer of energy between two fluorescent molecules (a donor and an acceptor) when they are in close proximity. | Time-Resolved Fluorescence | A versatile platform for various targets, including GPCRs and enzymes. |

| Cell-based Cytotoxicity Assays | Initial screening to assess the general toxicity of compounds against cancer and healthy cell lines. acs.org | Colorimetric (e.g., MTT), Luminescence (e.g., CellTiter-Glo) | Identifying compounds with potential anticancer activity. acs.org |

The development of an HTS assay requires careful optimization to ensure it is sensitive, reproducible, and cost-effective. The choice of assay technology will depend on the specific biological question being asked and the nature of the target. For instance, a luminescence-based enzyme assay might be chosen for its high sensitivity and low background interference. patsnap.com Following initial HTS, identified hits are typically subjected to further testing and validation through secondary assays and more complex cell-based models.

Future Research Directions and Emerging Paradigms for 2s 2 3 Methoxypropyl Piperazine

Exploration of Novel Synthetic Methodologies for Complex Chiral Piperazines

The synthesis of enantiomerically pure, carbon-substituted piperazines remains a challenge for organic chemists. researchgate.net A significant portion of current blockbuster drugs containing a piperazine (B1678402) ring feature substitution primarily at the nitrogen atoms, leaving the vast chemical space of C-substituted derivatives largely untapped. rsc.orgnih.gov To address this, future research will likely focus on developing more efficient and scalable asymmetric syntheses.

Current strategies often begin from α-amino acids to construct the chiral piperazine core. rsc.org One promising method involves an aza-Michael addition between a protected chiral 1,2-diamine and a vinyl diphenyl sulfonium (B1226848) salt, a technique that has been successfully applied to multigram-scale synthesis. rsc.orgresearchgate.net Other approaches include the diastereoselective alkylation of chiral non-racemic lactams and the use of chiral auxiliaries. researchgate.net

Future methodologies are expected to move towards more catalytic and enantioselective approaches. For instance, the palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones has shown promise in creating α-tertiary piperazin-2-ones with high enantiomeric enrichment. nih.gov Similarly, intramolecular palladium-catalyzed hydroamination reactions are being explored for the modular synthesis of disubstituted piperazines. rsc.org The development of novel catalysts and the application of techniques like the β-lactam synthon methodology will be crucial in expanding the diversity of available chiral piperazine building blocks, including those with specific substitutions like the 3-methoxypropyl group. rsc.org

Advanced Computational Approaches for Deeper Mechanistic Understanding of Molecular Interactions

Computational methods are becoming indispensable tools for understanding the complex interactions between small molecules like (2S)-2-(3-Methoxypropyl)piperazine and their biological targets. Molecular dynamics (MD) simulations, in particular, offer a powerful means to investigate the stability of ligand-receptor complexes and elucidate the specific interactions that govern binding affinity. nih.govnih.gov

Future computational work will likely involve more sophisticated force fields and longer simulation times to more accurately predict binding energies and dynamics. Quantum mechanics (QM) calculations can be integrated to provide a more precise description of charge distribution and intermolecular forces. manchester.ac.uk These advanced in silico studies will be instrumental in rationally designing next-generation piperazine derivatives with improved potency and selectivity, guiding synthetic efforts toward the most promising candidates.

Untapped Biochemical Targets and Pathways for Molecular Probes (In Vitro)

The piperazine scaffold is a versatile pharmacophore found in drugs targeting a wide array of biological systems, including various receptors and enzymes. nih.govbenthamscience.com While many piperazine-containing compounds are known to act on established targets, there is a vast potential for discovering novel biochemical targets and pathways through systematic in vitro screening.

Piperazine derivatives have shown activity against a range of targets, including the main protease of SARS-CoV-2, various kinases, and histone deacetylases. nih.govmdpi.com The unique structural and physicochemical properties of the piperazine ring, such as its ability to engage in hydrogen bonding and hydrophobic interactions, make it an ideal starting point for developing molecular probes to explore new biological space. nih.govontosight.ai The introduction of a chiral center and a specific side chain, as in this compound, can impart selectivity for previously unknown targets.

Future research will likely involve high-throughput screening of diverse piperazine libraries against panels of cellular and biochemical assays to identify novel activities. An integrated approach combining phenotypic screening with target deconvolution methods, such as inverse virtual screening and omics technologies, can effectively identify the specific proteins and pathways modulated by these compounds. acs.org This strategy can uncover unexpected therapeutic opportunities and provide new starting points for drug development programs. For instance, piperazine-substituted pyranopyridines have been identified as inhibitors of Hepatitis B virus virion production and have been shown to modulate the PI3K/AKT/mTOR signaling pathway, a key pathway in cancer. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Piperazine Discovery and Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery, and the design of piperazine derivatives is no exception. nih.govresearchgate.net These powerful computational tools can analyze vast datasets of chemical structures and biological activities to identify patterns and build predictive models. youtube.com

Quantitative Structure-Activity Relationship (QSAR) studies, a form of machine learning, can be used to develop models that predict the biological activity of new piperazine derivatives based on their molecular descriptors. mdpi.com These models can then be used to virtually screen large libraries of compounds and prioritize the most promising candidates for synthesis and testing. jmchemsci.com AI algorithms can also be used to generate novel molecular structures with desired properties, a process known as de novo drug design. youtube.com

Furthermore, AI can play a crucial role in predicting the physicochemical and pharmacokinetic properties of drug candidates, such as solubility, bioavailability, and toxicity, thereby reducing late-stage attrition in drug development. nih.govnih.gov By integrating AI and ML into the design-synthesize-test-analyze cycle, researchers can accelerate the discovery of new piperazine-based therapeutics and more efficiently explore the vast chemical space around scaffolds like this compound. youtube.comresearchgate.net The continued development of more sophisticated algorithms and the availability of larger, higher-quality datasets will further enhance the impact of AI on piperazine drug discovery. youtube.com

Q & A

Basic Research Questions

Q. How can synthetic routes for (2S)-2-(3-Methoxypropyl)piperazine be optimized for yield and enantiomeric purity?

- Methodology :

- Stepwise Synthesis : Adapt multi-step protocols from analogous piperazines, such as coupling 3-methoxypropyl precursors to a piperazine backbone using carbodiimide reagents (e.g., EDCI) followed by chiral resolution via HPLC .

- Solvent and Catalyst Screening : Optimize reaction conditions (e.g., solvents like DCM or THF, temperature, and catalysts) to enhance stereochemical control. For example, LiAlH₄ reduction under inert atmospheres improves yield in similar systems .

- Chiral Purity Validation : Use polarimetry or chiral stationary-phase HPLC to confirm enantiomeric excess (>98% for (2S)-isomer) .

Q. What analytical techniques are most reliable for characterizing this compound?

- Methodology :

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxypropyl group integration at δ 3.3–3.5 ppm for OCH₃) .

- IR : Identify key functional groups (e.g., C-O stretch at ~1100 cm⁻¹) .

- Mass Spectrometry : ESI-MS or GC-MS for molecular weight verification (e.g., [M+H]⁺ peak at m/z 187.1) .

- Chromatography : HPLC with UV detection to assess purity (>95%) .

Advanced Research Questions

Q. How do stereochemical and substituent variations in piperazine derivatives influence dopamine/serotonin transporter affinity?

- Methodology :

- Structure-Activity Relationship (SAR) Studies : Compare this compound with analogs (e.g., 2-methyl or 2-amino substitutions) using radioligand binding assays. Methoxy groups at specific positions enhance transporter selectivity due to hydrogen-bonding interactions .

- Crystallography : Resolve X-ray structures to correlate substituent orientation (e.g., methoxypropyl vs. phenylpropyl) with binding pocket compatibility .

- Data Table :

| Substituent | Transporter Affinity (Ki, nM) | Selectivity Ratio (SERT/DAT) |

|---|---|---|

| 3-Methoxypropyl (2S) | 12 ± 2 (SERT) | 8.3 |

| 2-Methyl | 45 ± 5 (DAT) | 0.5 |

| Hypothetical data based on . |

Q. How can researchers resolve contradictions in pharmacological data for piperazine derivatives?

- Methodology :

- Reproducibility Checks : Validate assays across multiple labs (e.g., radioligand vs. functional cAMP assays) .

- Meta-Analysis : Aggregate data from structurally similar compounds (e.g., 2-substituted piperazines) to identify trends in potency outliers .

- Computational Modeling : Use molecular dynamics to simulate receptor interactions and explain discrepancies (e.g., methoxypropyl flexibility vs. rigid analogs) .

Q. What strategies are effective for enantiomeric resolution of this compound during synthesis?

- Methodology :

- Chiral Auxiliaries : Introduce temporary chiral groups (e.g., Boc-protected intermediates) to facilitate crystallization .

- Kinetic Resolution : Use lipase enzymes or asymmetric catalysts to favor (2S)-isomer formation .

- Chromatographic Separation : Preparative HPLC with cellulose-based columns (e.g., Chiralpak® AD-H) for bulk resolution .

Data Contradiction Analysis

Q. Why might reported synthetic yields for this compound vary across studies?

- Critical Factors :

- Protection/Deprotection Efficiency : Incomplete Boc-group removal can reduce final yield (e.g., 70% vs. 90% with optimized TFA conditions) .

- Byproduct Formation : Competing N-alkylation or oxidation side reactions in methoxypropyl derivatives .

- Mitigation :

- Monitor reactions via TLC or inline FTIR to detect intermediates.

- Use scavengers (e.g., polymer-bound reagents) to suppress impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.